N,N-dimethyl-2,3-dihydro-1,3,2-benzothiazaphosphol-2-amine 2-oxide
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Overview
Description
N,N-dimethyl-2,3-dihydro-1,3,2-benzothiazaphosphol-2-amine 2-oxide is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2,3-dihydro-1,3,2-benzothiazaphosphol-2-amine 2-oxide typically involves multiple steps. One common method includes the reaction of 1,2-phenylenediamine with tosyl chloride in dichloromethane (DCM) to form a sulphonamide intermediate. This intermediate is then deprotonated in dimethylformamide (DMF) and alkylated with methyl iodide to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2,3-dihydro-1,3,2-benzothiazaphosphol-2-amine 2-oxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can also be reduced, although the specific conditions and reagents for this reaction are less commonly reported.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, due to the presence of reactive sites in its structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted benzothiazaphosphol derivatives.
Scientific Research Applications
N,N-dimethyl-2,3-dihydro-1,3,2-benzothiazaphosphol-2-amine 2-oxide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a dopant in organic semiconductors.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of N,N-dimethyl-2,3-dihydro-1,3,2-benzothiazaphosphol-2-amine 2-oxide involves its interaction with molecular targets such as enzymes and proteins. The compound acts as a strong electron donor, which can influence various biochemical pathways and reactions . Its ability to form stable complexes with metals and other molecules also contributes to its diverse range of activities.
Comparison with Similar Compounds
Similar Compounds
4-(2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine: Known for its use as an n-type dopant in organic semiconductors.
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzimidazole: Another compound with similar structural features and applications in organic electronics.
Uniqueness
N,N-dimethyl-2,3-dihydro-1,3,2-benzothiazaphosphol-2-amine 2-oxide stands out due to its unique benzothiazaphosphol ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in specialized applications where other similar compounds may not perform as effectively.
Properties
Molecular Formula |
C8H11N2OPS |
---|---|
Molecular Weight |
214.23 g/mol |
IUPAC Name |
N,N-dimethyl-2-oxo-3H-1,3,2λ5-benzothiazaphosphol-2-amine |
InChI |
InChI=1S/C8H11N2OPS/c1-10(2)12(11)9-7-5-3-4-6-8(7)13-12/h3-6H,1-2H3,(H,9,11) |
InChI Key |
LWMFFDHTJAWILS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)P1(=O)NC2=CC=CC=C2S1 |
Origin of Product |
United States |
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